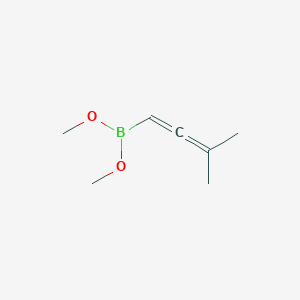(propan-2-yl)-lambda~5~-phosphane CAS No. 61484-32-0](/img/structure/B14587116.png)
[(Diphenylphosphanyl)methylidene](diphenyl)(propan-2-yl)-lambda~5~-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Diphenylphosphanyl)methylidene(propan-2-yl)-lambda~5~-phosphane is a complex organophosphorus compound It is characterized by the presence of multiple phenyl groups attached to a central phosphorus atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Diphenylphosphanyl)methylidene(propan-2-yl)-lambda~5~-phosphane typically involves the reaction of diphenylphosphine with appropriate alkylating agents under controlled conditions. One common method involves the use of Grignard reagents, which react with chlorophosphines to form the desired phosphine compound . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(Diphenylphosphanyl)methylidene(propan-2-yl)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound to its corresponding phosphine.
Substitution: The phenyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
(Diphenylphosphanyl)methylidene(propan-2-yl)-lambda~5~-phosphane has a wide range of applications in scientific research:
Biology: The compound’s derivatives are explored for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, such as in drug delivery systems and as a component of pharmaceutical formulations.
Industry: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (Diphenylphosphanyl)methylidene(propan-2-yl)-lambda~5~-phosphane involves its ability to coordinate with metal centers, forming stable complexes that can catalyze various chemical reactions. The molecular targets include transition metals, and the pathways involved often relate to catalytic cycles in organic synthesis and polymerization reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other organophosphorus compounds such as:
- Bis(diphenylphosphino)methane
- 1,2-Bis(diphenylphosphino)ethane
- Triphenylphosphine
Uniqueness
(Diphenylphosphanyl)methylidene(propan-2-yl)-lambda~5~-phosphane is unique due to its specific structural arrangement, which imparts distinct steric and electronic properties. These properties make it particularly effective as a ligand in catalysis and as a building block in the synthesis of complex organic molecules.
Eigenschaften
CAS-Nummer |
61484-32-0 |
|---|---|
Molekularformel |
C28H28P2 |
Molekulargewicht |
426.5 g/mol |
IUPAC-Name |
diphenylphosphanylmethylidene-diphenyl-propan-2-yl-λ5-phosphane |
InChI |
InChI=1S/C28H28P2/c1-24(2)30(27-19-11-5-12-20-27,28-21-13-6-14-22-28)23-29(25-15-7-3-8-16-25)26-17-9-4-10-18-26/h3-24H,1-2H3 |
InChI-Schlüssel |
NPSCWKNVEGADOI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)P(=CP(C1=CC=CC=C1)C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


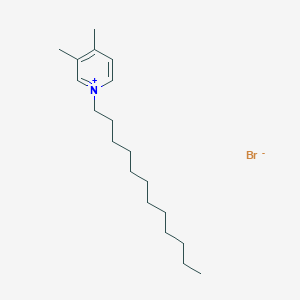


![2-[(Benzylsulfanyl)methyl]-4-bromo-6-[(diethylamino)methyl]phenol](/img/structure/B14587060.png)
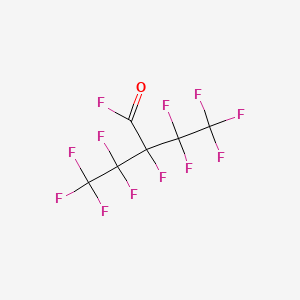
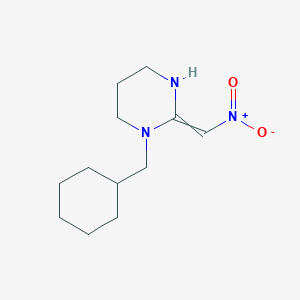
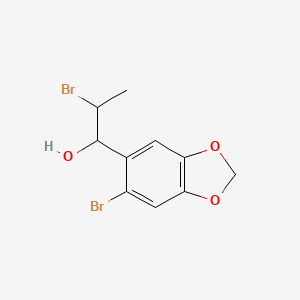
![2,6-Bis[(benzylsulfanyl)methyl]-4-bromophenol](/img/structure/B14587089.png)
![Diethyl {2-[(hydroxymethyl)amino]ethyl}phosphonate](/img/structure/B14587092.png)

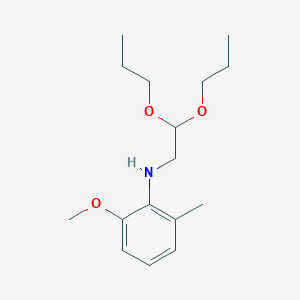
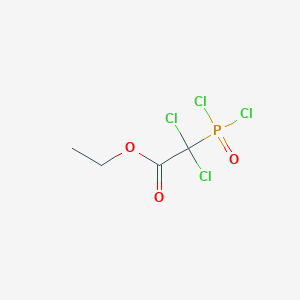
![2,2',3,3',5,5',6,6'-Octachloro-4,4'-bis[(prop-2-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B14587108.png)
